molecular formula C10H9FO3 B8804673 3-Fluoro-4-methoxy-cinnamic acid

3-Fluoro-4-methoxy-cinnamic acid

Cat. No. B8804673
M. Wt: 196.17 g/mol
InChI Key: VKZYEBQHWQTZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methoxy-cinnamic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-methoxy-cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methoxy-cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4-methoxy-cinnamic acid

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

VKZYEBQHWQTZKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-fluoro-anisaldehyde (1.5 g) and malonic acid (2.08 g) in 5 ml pyridine was warmed until clear solution was obtained. To this mixture piperidine (0.4 ml) was added and then the content of the flask was heated at 80° C. for one (1) hour. It was further refluxed for 3 hours. At the end of this period the mixture was poured into 50 ml of cold water. It was then acidified by adding 5 ml of concentrated hydrochloric acid. Upon addition of acid, the solid separated, which was filtered and washed with cold water. The material was dried. Yield=1.7 g. The crude material was crystallized from a mixture of tetrahydrofuran and water. m.p. 227°-230° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3-fluoro-anisaldehyde (1.5g) and malonic acid (2.08g) in 5 ml pyridine was warmed until clear solution was obtained. To this mixture piperidine (0.4ml) was added and then the content of the flask was heated at 80° C. for 1 hour. It was further refluxed for 3 hours. At the end of this period the mixture was poured into 50ml of cold water. It was then acidified by adding 5ml of concentrated hydrochloric acid. Upon addition of acid, the solid separated, which was filtered and washed with cold water. The material was dried. Yield 1.7 g. The crude material was crystallized from a mixture of tetrahydrofuran and water. m.p. 227°-230° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3 h) between 3-fluoro-4-methoxybenzaldehyde (6.080 g; 39.445 mmol) and malonic acid (7.798 g; 74.946 mmol) gave the product 3-(3-fluoro-4-methoxy-phenyl)-acrylic acid as a colorless solid (7.530 g; 97%). LC-MS: tR=0.86 min.; [M+H]+: no ionisation.
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
7.798 g
Type
reactant
Reaction Step One

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